![molecular formula C8H7F3O2 B15203457 3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)
3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one is a chemical compound with the molecular formula C8H7F3O2 and a molecular weight of 192.14 g/mol . It is characterized by the presence of a bicyclo[3.1.0]hexane ring system with a trifluoroacetyl group at the 3-position and a ketone group at the 2-position .
Preparation Methods
The synthesis of 3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one typically involves the reaction of bicyclo[3.1.0]hexan-2-one with trifluoroacetic anhydride under specific conditions . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the trifluoroacetyl group . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one undergoes various chemical reactions, including:
Scientific Research Applications
3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one involves its interaction with molecular targets such as enzymes or receptors . The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The bicyclo[3.1.0]hexane ring system provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one can be compared with other similar compounds, such as:
Bicyclo[3.1.0]hexan-2-one: Lacks the trifluoroacetyl group, resulting in different chemical reactivity and biological activity.
2-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-3-one: Similar structure but with the trifluoroacetyl group at a different position, leading to variations in its chemical and biological properties.
The unique combination of the trifluoroacetyl group and the bicyclo[3.1.0]hexane ring system in this compound imparts distinct characteristics that make it valuable for various applications .
Properties
Molecular Formula |
C8H7F3O2 |
|---|---|
Molecular Weight |
192.13 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroacetyl)bicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)7(13)5-2-3-1-4(3)6(5)12/h3-5H,1-2H2 |
InChI Key |
PHEBBCVNPGMUJB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C(=O)C(C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)
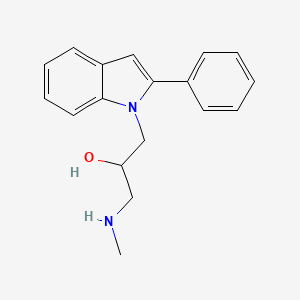
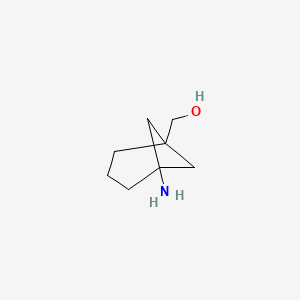
![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)
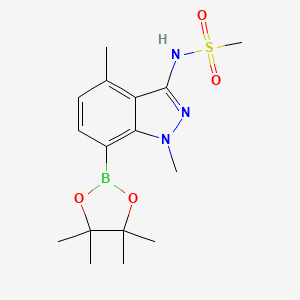
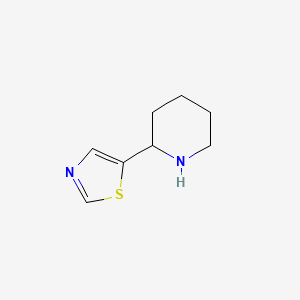
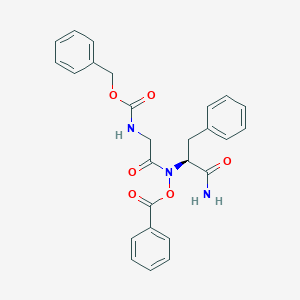
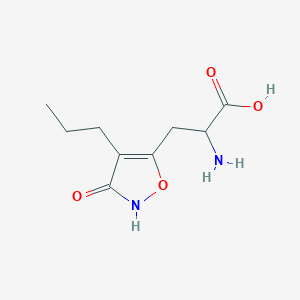
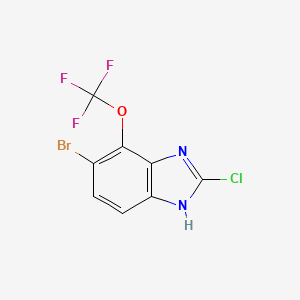
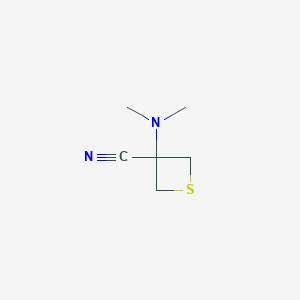
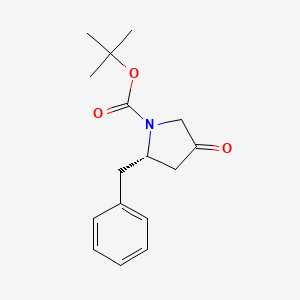
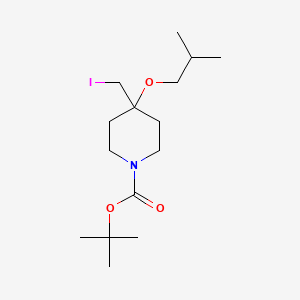
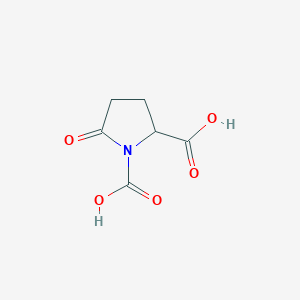
![[3S-[3alpha(S*),5alpha]]-3-[[5-(2,4-Difluorophenyl)tetrahydro-5-(iodomethyl)-3-furanyl]carbonyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B15203471.png)
